molecular formula C14H14N6O B3794558 3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole

3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B3794558
M. Wt: 282.30 g/mol
InChI Key: USZVZPGGAWDPQD-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a pyridine ring, a pyrazolo[4,3-c]pyridine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of intermediate compounds through electrophilic cyclization and cross-coupling reactions. For instance, the synthesis may begin with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, followed by an iodine-mediated electrophilic cyclization to form the pyrazolo[4,3-c]pyridine core . Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, lead to the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of microwave irradiation to shorten reaction times and improve efficiency . Additionally, the scalability of the process would be considered, with attention to cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism by which 3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole exerts its effects involves multiple molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest a complex mechanism involving the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole is unique due to its combination of a pyridine ring, a pyrazolo[4,3-c]pyridine moiety, and an oxadiazole ring

Properties

IUPAC Name

3-pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-2-5-15-12(3-1)14-17-13(21-19-14)9-20-6-4-11-10(8-20)7-16-18-11/h1-3,5,7H,4,6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVZPGGAWDPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 5
3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 6
3-Pyridin-2-yl-5-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)-1,2,4-oxadiazole

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